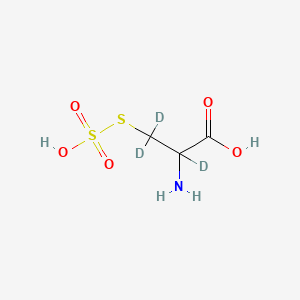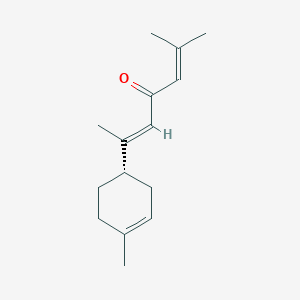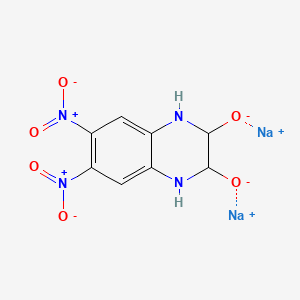
DNQX (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNQX (disodium salt), also known as 6,7-dinitroquinoxaline-2,3-dione disodium salt, is a selective and competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. These receptors are crucial for synaptic transmission in the central nervous system. DNQX (disodium salt) is widely used in neurophysiological research to study the properties of ion channels and their roles in various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNQX (disodium salt) typically involves the nitration of quinoxaline derivatives. The process begins with the formation of quinoxaline-2,3-dione, which is then subjected to nitration using nitric acid and sulfuric acid under controlled conditions to yield 6,7-dinitroquinoxaline-2,3-dione. The final step involves the conversion of this compound to its disodium salt form by neutralizing it with sodium hydroxide .
Industrial Production Methods: Industrial production of DNQX (disodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: DNQX (disodium salt) primarily undergoes substitution reactions due to the presence of nitro groups on the quinoxaline ring. These reactions can be facilitated by nucleophiles under basic conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Neutralization: Sodium hydroxide.
Major Products Formed: The major product formed from the nitration of quinoxaline-2,3-dione is 6,7-dinitroquinoxaline-2,3-dione, which is then converted to its disodium salt form .
Scientific Research Applications
DNQX (disodium salt) has a wide range of applications in scientific research:
Neurophysiology: Used to study the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Pharmacology: Employed in the development of drugs targeting glutamate receptors for neurological disorders.
Toxicology: Investigates the neurotoxic effects of excessive glutamate receptor activation.
Behavioral Studies: Examines the effects of receptor antagonism on animal behavior, particularly in models of addiction and sensitization
Mechanism of Action
DNQX (disodium salt) exerts its effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors. This inhibition prevents the activation of these receptors, thereby reducing excitatory synaptic transmission. The compound’s action is specific to neurons and does not affect surrounding glial cells. DNQX (disodium salt) also displays pro-oxidant activity, contributing to its neuroleptic properties .
Comparison with Similar Compounds
CNQX (disodium salt): Another competitive antagonist of AMPA and kainate receptors, but with different potency and selectivity.
NBQX (disodium salt): A more potent and selective antagonist for AMPA receptors compared to DNQX (disodium salt).
GYKI 52466: A non-competitive antagonist of AMPA receptors, differing in its mechanism of action
Uniqueness of DNQX (disodium salt): DNQX (disodium salt) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool in neurophysiological research. Its ability to selectively inhibit excitatory synaptic transmission without affecting other receptor subtypes sets it apart from other compounds .
Properties
Molecular Formula |
C8H6N4Na2O6 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
InChI Key |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



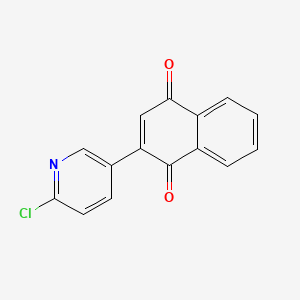
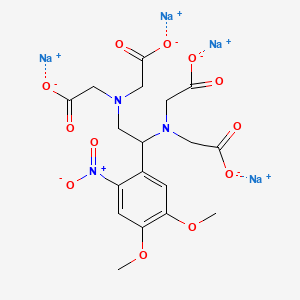
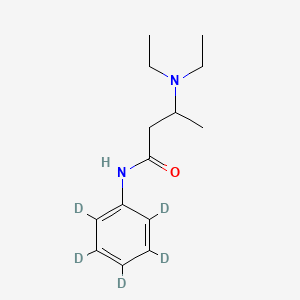
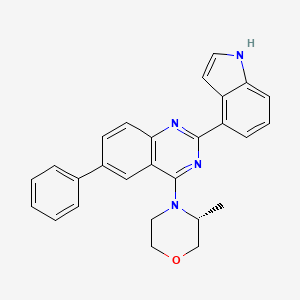
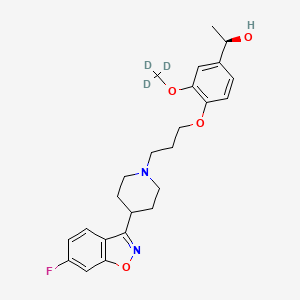
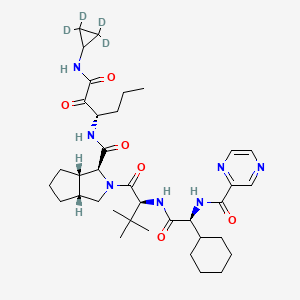

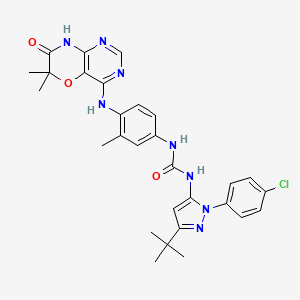

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
